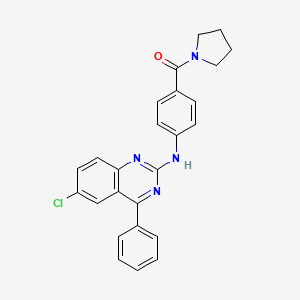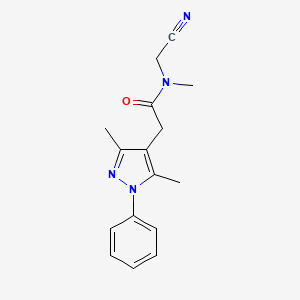![molecular formula C11H14FN3O3S B2576242 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034593-04-7](/img/structure/B2576242.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzothiadiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiadiazole ring. The molecule also contains a fluoro substituent, which could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazole core, with various substituents attached. The presence of the fluoro group could potentially influence the electronic properties of the molecule, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiadiazole core and the various substituents. The fluoro group is typically quite inert, but could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, while the acetamide group could participate in hydrogen bonding, potentially influencing its solubility .Scientific Research Applications
Antimicrobial Activity
Compounds derived from benzothiazole and thiadiazole have been synthesized and evaluated for their antimicrobial properties. For example, a series of substituted 2-aminobenzothiazoles derivatives showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating potential as new antimicrobial agents (Anuse et al., 2019).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new insecticidal compounds (Fadda et al., 2017).
Anticancer Screening
Research into benzothiazoline acetamide analogs has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), with implications for photovoltaic efficiency and anticancer activity. Molecular docking studies have also been used to understand the binding interactions of these compounds with biological targets, suggesting applications in drug design (Mary et al., 2020).
Molecular Docking and Biological Activities
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been evaluated for antioxidant, antibacterial, and urease inhibition activities, with certain compounds displaying significant urease inhibition activity. Molecular docking studies have provided insights into the mechanism of action of these compounds, highlighting the importance of hydrogen bonding with the enzyme for inhibition (Gull et al., 2016).
Glutaminase Inhibition
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has identified potent inhibitors of kidney-type glutaminase (GLS), which have applications in cancer therapy. Some analogs demonstrated similar potency to BPTES with improved solubility, indicating potential as therapeutic agents (Shukla et al., 2012).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended application. If it is a drug or a biologically active compound, future research could involve studying its biological activity, optimizing its properties through medicinal chemistry, or investigating its mechanism of action .
properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c1-8(16)13-5-6-15-11-7-9(12)3-4-10(11)14(2)19(15,17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJEZMREZZWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(5-Amino-1,2-oxazol-3-yl)cyclopropyl]methanol](/img/structure/B2576162.png)



![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(pyrrolidine-1-sulfonyl)](/img/structure/B2576168.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride](/img/structure/B2576169.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2576170.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2576172.png)

![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)
